molecular formula C8H9N5O B116762 2-Amino-6,7-dimethylpteridin-4-ol CAS No. 611-55-2

2-Amino-6,7-dimethylpteridin-4-ol

Cat. No.: B116762
CAS No.: 611-55-2
M. Wt: 191.19 g/mol
InChI Key: ZKWZUPPXTCQQJL-UHFFFAOYSA-N
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Description

6,7-Dimethylpterin is a heterocyclic compound belonging to the pteridine family. It has the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of two methyl groups at the 6 and 7 positions on the pterin ring. Pterins, including 6,7-Dimethylpterin, play significant roles in various biological processes and are found in a wide range of organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylpterin can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of an acid catalyst. The reaction proceeds through cyclization and methylation steps to yield 6,7-Dimethylpterin .

Industrial Production Methods: Industrial production of 6,7-Dimethylpterin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Mechanism of Action

The mechanism of action of 6,7-Dimethylpterin involves its interaction with various molecular targets and pathways. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. For example, it can inhibit dihydropteridine reductase, an enzyme involved in the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . This inhibition can affect the synthesis of neurotransmitters such as dopamine and serotonin .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6,7-dimethyl-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWZUPPXTCQQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209986
Record name 2-Amino-6,7-dimethylpteridin-4-ol
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-55-2
Record name 6,7-Dimethylpterin
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Record name 6,7-Dimethylpterin
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Record name 6,7-Dimethylpterin
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Record name 2-Amino-6,7-dimethylpteridin-4-ol
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Record name 2-amino-6,7-dimethylpteridin-4-ol
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Record name 6,7-DIMETHYLPTERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-amino-6,7-dimethyl-4-hydroxypteridine in the context of DNA interactions?

A1: 2-Amino-6,7-dimethyl-4-hydroxypteridine demonstrates selective binding to guanine bases (G) opposite abasic (AP) sites in DNA duplexes. [, ] This selectivity is attributed to its enhanced binding affinity compared to its non-methylated counterpart, 2-amino-4-hydroxypteridine (pterin). [, ] This property makes it a potential candidate for applications in DNA probing and analysis techniques.

Q2: How does the methylation of pteridine derivatives influence their binding affinity and selectivity for nucleobases?

A2: Studies show that methylation significantly impacts the binding properties of pteridine derivatives. For instance, 2-amino-6,7-dimethyl-4-hydroxypteridine exhibits enhanced binding affinity for guanine compared to its non-methylated form. [, ] Similarly, 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) shows increased binding affinity for adenine compared to its parent compound, lumazine. [] These observations suggest that methylation can contribute to stronger interactions with specific nucleobases, likely through enhanced hydrophobic interactions and altered stacking capabilities within the DNA groove.

Q3: Can 2-amino-6,7-dimethyl-4-hydroxypteridine be utilized for practical applications in genetic analysis?

A3: Research suggests that 2-amino-6,7-dimethyl-4-hydroxypteridine, due to its selective binding to guanine opposite AP sites, holds potential for applications in single nucleotide polymorphism (SNP) genotyping. [] When combined with a blue fluorescent ligand, this compound successfully enabled simultaneous G>T genotyping in PCR-amplified products. [] This highlights its potential utility in developing efficient and sensitive genetic analysis tools.

Q4: What is the role of 2-amino-6,7-dimethyl-4-hydroxypteridine in the biosynthesis of riboflavin?

A4: Research indicates that a precursor of 2-amino-6,7-dimethyl-4-hydroxypteridine, specifically 6-hydroxy-2,4,5-triaminopyrimidine, is produced and excreted by rib7 mutants of Saccharomyces cerevisiae. [] This compound is believed to be an intermediate in the riboflavin biosynthesis pathway. The conversion of 6-hydroxy-2,4,5-triaminopyrimidine to 2-amino-6,7-dimethyl-4-hydroxypteridine through reaction with diacetyl provides insights into the possible biosynthetic route of riboflavin in this organism. []

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